1-Bromo-1-fluoro-2-nitroethane
Description
Contextualization of 1-Bromo-1-fluoro-2-nitroethane within Contemporary Organic Fluorine Chemistry
This compound (C₂H₃BrFNO₂) is a synthetic halogenated nitroalkane that holds a unique position in modern organic fluorine chemistry. smolecule.com Its structure, featuring a bromine and a fluorine atom on the carbon adjacent to a nitro group, makes it a highly functionalized and reactive molecule. The presence of fluorine is of particular interest due to its ability to modulate the biological and chemical properties of organic compounds. In contemporary research, the introduction of fluorine into molecules is a key strategy in the development of pharmaceuticals and agrochemicals.
The study of this compound and its analogs contributes to the broader understanding of how mixed geminal halogens, in combination with a strong electron-withdrawing group, influence reaction mechanisms and molecular stability. The compound serves as a model for exploring nucleophilic substitution and elimination reactions in complex, electronically demanding environments.
Historical Development and Evolution of Research in gem-Halogenated Nitroalkanes
The synthesis of nitroalkanes dates back to the 19th century, with early methods often involving the reaction of alkyl halides with silver nitrite (B80452). The development of halogenated nitroalkanes followed as chemists began to explore the reactivity of these compounds. Early research in the 20th century laid the groundwork for understanding the synthesis and properties of dihaloalkanes, often produced by the addition of halogens to alkenes. sinocurechem.com
The specific area of gem-halogenated nitroalkanes has evolved with the development of more sophisticated synthetic methods. The introduction of different halogens onto the same carbon atom bearing a nitro group presented a synthetic challenge. Modern techniques, such as microwave-assisted synthesis, have provided more efficient pathways to these complex molecules. smolecule.com These methods offer advantages like reduced reaction times and improved yields compared to conventional heating. smolecule.com
Significance of Fluorine and Bromine in Vicinal and geminal Positions of Nitroethanes
The arrangement of fluorine, bromine, and a nitro group in this compound has a profound impact on its chemical behavior. The nitro group is a strong electron-withdrawing group, which activates the adjacent carbon atom for nucleophilic attack.
The presence of both fluorine and bromine on the same carbon atom (geminal position) creates a unique electronic environment. Fluorine is the most electronegative element, and its presence significantly increases the electrophilicity of the carbon atom to which it is attached. Bromine, while also electronegative, is a better leaving group than fluorine in nucleophilic substitution reactions. This difference in leaving group ability directs the regioselectivity of reactions involving nucleophiles. In nucleophilic substitution reactions, the bromine atom is preferentially replaced. smolecule.com
The position of the halogens relative to the nitro group (vicinal arrangement) is also crucial. The electron-withdrawing effect of the nitro group is transmitted to the adjacent carbon, influencing the reactivity of the C-Br and C-F bonds. This electronic interplay is a key area of study for understanding the reaction mechanisms of such polyfunctionalized compounds.
Current Research Landscape and Emerging Directions for this compound Analogs
Current research involving halogenated nitroalkanes is focused on the development of new synthetic methodologies and the exploration of their applications as versatile building blocks. For analogs of this compound, research is heading towards the synthesis of novel fluorinated and brominated nitroalkanes with potential applications in medicinal chemistry and materials science.
The reactivity of these compounds in nucleophilic substitution and elimination reactions makes them valuable precursors for the synthesis of more complex molecules. For instance, the selective replacement of the bromine atom allows for the introduction of various functional groups.
Emerging directions include the use of these compounds in the synthesis of novel heterocyclic compounds and as precursors to biologically active molecules. The unique electronic properties conferred by the fluorine and bromine atoms are being exploited to fine-tune the reactivity and properties of target molecules.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 81991-64-2 | C₂H₃BrFNO₂ | 171.95 |
| 1-Bromo-2-fluoroethane | 762-49-2 | C₂H₄BrF | 126.96 |
| 1-Bromo-2-nitroethane (B2973413) | 10524-56-8 | C₂H₄BrNO₂ | 153.96 |
| 1-Bromo-1-chloro-1-nitroethane | Not Available | C₂H₃BrClNO₂ | Not Available |
Data sourced from multiple chemical suppliers and databases. smolecule.comsolubilityofthings.comsmolecule.comontosight.ai
Table 2: Spectroscopic Data for Halogenated Ethanes
| Compound | Spectroscopic Data Type | Key Features |
| 1-Bromo-1-fluoroethane (B3349677) | ¹H NMR | Predicted chemical shifts and coupling constants. |
| ¹³C NMR | Predicted chemical shifts. | |
| 1-Bromo-2-fluoroethane | ¹H NMR | Available experimental data. |
| ¹³C NMR | Available experimental data. |
Detailed experimental spectroscopic data for this compound is not widely available in public literature. The table presents available information for related structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81991-64-2 |
|---|---|
Molecular Formula |
C2H3BrFNO2 |
Molecular Weight |
171.95 g/mol |
IUPAC Name |
1-bromo-1-fluoro-2-nitroethane |
InChI |
InChI=1S/C2H3BrFNO2/c3-2(4)1-5(6)7/h2H,1H2 |
InChI Key |
NHPDTTNVDXMRHS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Synthesis of the 1-Bromo-1-fluoro-2-nitroethane Core Structure
The creation of the this compound molecule requires careful strategic planning to install the bromine, fluorine, and nitro groups onto a two-carbon backbone. Various synthetic approaches can be envisioned, each with its own set of advantages and challenges.
Direct Halogenation Strategies: Application to Nitronate Salts for α-Fluorination and α-Bromination
A plausible route to this compound involves the sequential halogenation of a nitroalkane precursor. This strategy would likely begin with nitroethane, which can be deprotonated to form its corresponding nitronate salt. This nucleophilic species can then be subjected to electrophilic halogenating agents.
The α-fluorination of carbonyl compounds, a related transformation, often utilizes electrophilic fluorine sources. nih.gov By analogy, the fluorination of a nitronate salt could be achieved using similar reagents. Following fluorination to yield 1-fluoro-2-nitroethane, a subsequent bromination step would be required. The α-carbon, now activated by both the nitro and fluoro groups, could be deprotonated again to form a new nitronate intermediate, which would then be reacted with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the target molecule. The reactivity of the nitro group significantly influences the nucleophilic substitution pathways. smolecule.com
Radical Nitration-Debromination Sequences for α-Fluoronitroalkene Formation and Subsequent Reduction/Bromination
A novel and highly efficient method for the synthesis of α-fluoro-nitroalkenes has been developed, which could serve as a key step in a multi-step synthesis of this compound. acs.orgresearchgate.netnih.gov This method involves the radical nitration of 2-bromo-2-fluorostyrenes using iron(III) nitrate (B79036) nonahydrate, resulting in the formation of α-fluoro-nitroalkenes with yields up to 92%. acs.orgresearchgate.netnih.govfigshare.com The reaction proceeds via a nitration-debromination sequence and exhibits high stereoselectivity, exclusively yielding Z-isomers. acs.orgresearchgate.netnih.gov
Two primary protocols have been established for this transformation: Method A utilizes a Fe(NO₃)₃/TEMPO system at 80 °C, offering milder conditions, while Method B employs Fe(NO₃)₃ in 1,4-dioxane (B91453) at 100 °C for a shorter reaction time. acs.orgresearchgate.net For highly electron-rich alkenes, a third method using AgNO₃ in acetonitrile (B52724) (Method C) is effective. acs.org
Following the successful synthesis of an appropriate α-fluoronitroalkene, a subsequent reduction of the double bond and a bromination step would be necessary to arrive at this compound. The reduction could potentially be achieved through catalytic hydrogenation. Subsequent bromination at the α-position would then yield the final product.
Electrophilic Addition Reactions to Fluoro-Bromo-Ethene Scaffolds
An alternative approach involves the electrophilic addition to a halo-substituted ethene. For instance, starting with a hypothetical fluoro-bromo-ethene, an electrophilic nitrating agent could be added across the double bond. The regioselectivity of this addition would be crucial in determining the final product.
The mechanism of electrophilic addition typically involves the formation of a carbocation intermediate after the initial attack of the electrophile on the double bond. savemyexams.comchemguide.co.uk In the case of a halo-substituted alkene, the stability and substitution pattern of the resulting carbocation would direct the subsequent attack of the nucleophile. The addition of bromine to alkenes is a well-established example of this type of reaction. chemguide.co.uklibretexts.orglibretexts.org
Stereocontrolled Synthesis: Enantioselective and Diastereoselective Approaches
The development of stereocontrolled methods for the synthesis of this compound is a significant challenge. The aza-Henry (or nitro-Mannich) reaction, which involves the addition of nitroalkanes to imines, has been extensively studied for the stereocontrolled synthesis of vicinal diamines. nih.govrsc.org
Recent research has shown that the inclusion of fluorine in the nitroalkane pronucleophile can influence the diastereoselectivity of the aza-Henry reaction. nih.govrsc.org While in some cases fluorine's effect is minimal, in others it can lead to a reversal of diastereoselection, favoring the syn-aza-Henry product. nih.govrsc.org This suggests that a catalyzed, enantioselective addition of a bromo-fluoro-nitromethane equivalent to a suitable electrophile could be a viable strategy for accessing enantioenriched this compound. The direct condensation of aldehydes with bromonitromethane (B42901) in the presence of a copper(II) acetate (B1210297) catalyst and a chiral amino pyridine (B92270) ligand has been shown to produce highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. researchgate.net
Preparation of Key Intermediates and Synthon Development
The successful synthesis of this compound relies heavily on the availability and efficient preparation of key intermediates and synthons.
Synthesis of α-Halogenated Nitroalkenes (e.g., 1-Bromo-1-nitroethene, 1-Fluoro-1-nitroethene)
α-Halosubstituted nitroalkenes are valuable activated alkenes for organic synthesis. acs.org The synthesis of these intermediates is crucial for several of the proposed routes to this compound.
1-Bromo-1-nitroethene: The synthesis of brominated nitro compounds can be achieved through various methods. For instance, m-bromonitrobenzene can be synthesized by the bromination of nitrobenzene (B124822) in sulfuric acid using dibromohydantoin. google.com While this applies to aromatic systems, similar principles of electrophilic bromination could be adapted for aliphatic nitro compounds.
1-Fluoro-1-nitroethene: Nitroethylene itself is a highly reactive molecule that can be produced from the dehydration of 2-nitroethanol. wikipedia.org The introduction of a fluorine atom at the 1-position would likely require a multi-step sequence. One potential route could involve the synthesis of 1-fluoronaphthalene (B124137) from 1-naphthylamine (B1663977) via a diazotization reaction followed by reaction with fluoroboric acid and thermal decomposition. google.comchemicalbook.comgoogle.com While this is an aromatic example, it highlights a general strategy for introducing fluorine. The synthesis of 1-bromo-1-fluoroethane (B3349677) and 1-bromo-1,1-difluoroethane (B1595350) has also been reported. rsc.org
Microwave-assisted synthesis has shown promise for the preparation of halogenated nitroalkanes. smolecule.com The use of polar solvents like ethanol (B145695) and dimethylformamide (DMF) enhances reaction efficiency due to their high dielectric constants, leading to reduced reaction times and improved yields compared to conventional heating. smolecule.com
Data Tables
Table 1: Microwave-Assisted Synthesis Optimization This table is based on analogous nitroketene syntheses and suggests potential improvements for the synthesis of halogenated nitroalkanes.
| Parameter | Conventional Method | Microwave Method |
| Reaction Time | 5 hours | 15 minutes |
| Yield (%) | 48 | 85 |
| By-Product Formation | Moderate | Negligible |
Source: Adapted from findings on analogous nitroketene syntheses. smolecule.com
Table 2: Radical Nitration of 2-Bromo-2-fluorostyrenes This table summarizes the yields obtained for the synthesis of α-fluoro-nitroalkenes using different methods.
| Method | Reagents | Temperature | Yield (%) |
| A | Fe(NO₃)₃/TEMPO | 80 °C | Up to 92 |
| B | Fe(NO₃)₃ in 1,4-dioxane | 100 °C | Up to 92 |
| C | AgNO₃ in acetonitrile | - | - |
Source: acs.orgresearchgate.net
Derivatization of Simple Haloalkanes to Introduce Nitro Functionality
The introduction of a nitro group (–NO₂) into an aliphatic scaffold via the derivatization of haloalkanes is a fundamental transformation in organic synthesis. This process, known as nitration, typically involves the nucleophilic substitution of a halide by a nitrite (B80452) ion. The choice of reagents and reaction conditions is critical to favor the formation of the C-N bond (nitroalkane) over the C-O bond (alkyl nitrite), as the nitrite ion is an ambident nucleophile. wiley-vch.dencert.nic.in
Primary alkyl bromides and iodides are particularly effective substrates for this transformation, reacting under heat with an aqueous alcoholic solution of silver nitrite (AgNO₂) to produce nitroalkanes in good yields (70-80%). aakash.ac.in This classic method, known as the Victor-Meyer reaction, benefits from the precipitation of the silver halide (e.g., AgBr or AgI), which drives the reaction equilibrium forward. quora.com An improved, more environmentally friendly procedure involves treating primary alkyl halides with silver nitrite in an aqueous medium, which can provide satisfactory to good yields of primary nitroalkanes in shorter reaction times. researchgate.netorganic-chemistry.org
Alternatively, alkali metal nitrites like sodium nitrite (NaNO₂) can be used, often in a dipolar aprotic solvent such as dimethylformamide (DMF). wiley-vch.de This approach, related to the Kornblum reaction, is often more economical. The use of DMF helps to dissolve the nitrite salt and accelerates the reaction, minimizing side reactions. wiley-vch.de While alkali nitrites tend to favor the formation of alkyl nitrites due to their ionic nature, using solvents like DMF or DMSO can significantly increase the yield of the desired nitroalkane to around 60%. quora.com
The reaction of α-bromoalkanoic acids with an alkali metal nitrite in the presence of magnesium ions and an aprotic solvent offers another route. This process proceeds through a cyclic chelate intermediate, which, upon neutralization with a mineral acid, decarboxylates to yield the corresponding nitroalkane. google.com
The table below summarizes key methods for the nitration of haloalkanes.
| Method | Reagent | Substrate | Solvent | Key Features |
| Victor-Meyer Reaction | Silver Nitrite (AgNO₂) | Primary alkyl bromides and iodides | Ethanol/Water or Ether | Good yields (70-80%); precipitation of silver halide drives the reaction. aakash.ac.inquora.com |
| Kornblum Reaction | Sodium Nitrite (NaNO₂) | Primary alkyl halides | Dimethylformamide (DMF) | Economical; DMF minimizes alkyl nitrite formation. wiley-vch.de |
| Aqueous Medium Synthesis | Silver Nitrite (AgNO₂) | Primary alkyl bromides and iodides | Water | Greener alternative with good yields. researchgate.netorganic-chemistry.org |
| Decarboxylative Nitration | Alkali Metal Nitrite / Mg²⁺ | α-bromoalkanoic acids | Aprotic Solvent | Forms a nitroalkane with one less carbon atom. google.com |
Fluorination and Bromination of Nitroethane Derivatives
The synthesis of this compound involves the sequential or targeted halogenation of a nitroethane precursor. The carbon atom adjacent to the nitro group (the α-carbon) is activated due to the strong electron-withdrawing nature of the –NO₂ group, making its attached hydrogens acidic and susceptible to substitution. aakash.ac.in
Fluorination:
Electrophilic fluorinating agents are employed to introduce a fluorine atom onto the α-carbon of nitroalkanes. Reagents such as Selectfluor™ (F-TEDA-BF₄) are effective for this purpose. researchgate.net The fluorination of methine and methylene (B1212753) groups attached to a nitro function can be achieved by reacting the nitroalkane with Selectfluor in the presence of a base. researchgate.net Nitromethane (B149229) has also been shown to act as an efficient activator for electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), facilitating the fluorination of various organic compounds under mild conditions. chinesechemsoc.orgchinesechemsoc.org The development of stable, easy-to-handle N-F reagents, such as N-fluoro-N-alkylsulfonamides, marked significant progress in the fluorination of carbanions derived from nitroalkanes. nih.gov
Bromination:
The bromination of nitroalkanes can be readily achieved. For instance, primary nitroalkanes like nitroethane react with bromine in the presence of a base such as sodium hydroxide (B78521) (NaOH). youtube.com This reaction can lead to the substitution of the α-hydrogens with bromine atoms. Depending on the stoichiometry, mono- or di-brominated products can be formed. The reaction of a primary nitroalkane with two moles of bromine and two moles of NaOH can yield a 1,1-dibromo-1-nitroalkane. youtube.com A secondary nitroalkane can be converted to a 2-bromo-2-nitro derivative under similar conditions. youtube.com
A plausible synthetic pathway to this compound could start with the fluorination of nitroethane to form 1-fluoro-2-nitroethane, followed by a subsequent bromination at the activated α-carbon. Alternatively, starting with 1-bromo-2-nitroethane (B2973413) smolecule.com, a subsequent electrophilic fluorination could yield the target compound.
The table below details common reagents used for the halogenation of activated carbon centers, such as the one in nitroethane.
| Halogenation | Reagent | Abbreviation | Key Characteristics |
| Fluorination | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | A versatile and effective electrophilic fluorinating agent. researchgate.net |
| Fluorination | N-fluorobenzenesulfonimide | NFSI | An electrophilic fluorine source, can be activated by nitromethane. chinesechemsoc.orgchinesechemsoc.org |
| Bromination | Bromine / Sodium Hydroxide | Br₂ / NaOH | A standard method for brominating carbons alpha to a nitro group. youtube.com |
| Bromination | Barium Fluorobromate | Ba(BrF₄)₂ | A highly active brominating agent for aromatic compounds. researchgate.net |
Elucidation of Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions (SN2 Pathways) in Halogenated Ethanes
Nucleophilic substitution reactions, particularly bimolecular (SN2) pathways, are a fundamental aspect of the chemistry of haloalkanes. wikipedia.orgsavemyexams.com In these reactions, a nucleophile attacks an electron-deficient carbon center, displacing a leaving group in a single, concerted step. wikipedia.orgchemicalnote.com For 1-bromo-1-fluoro-2-nitroethane, the carbon atom bonded to the halogens is the primary site for such attacks.
In nucleophilic substitution reactions, the facility with which a leaving group departs is crucial. The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. libretexts.org Among the halogens, iodide is the best leaving group, while fluoride (B91410) is the poorest. libretexts.org This trend is a consequence of the stability of the resulting halide anion. Bromide (Br⁻) is a significantly better leaving group than fluoride (F⁻) because it is a larger, more polarizable ion that can better stabilize the negative charge. pearson.com
The disparity in leaving group ability is also reflected in the carbon-halogen bond strengths. The C-F bond is considerably stronger and more difficult to break than the C-Br bond. libretexts.org Consequently, in a molecule like this compound, nucleophilic attack will preferentially displace the bromide ion. smolecule.com The reactivity order for haloalkanes in SN2 reactions is a direct reflection of this trend. libretexts.orglibretexts.org
| Halogen | Carbon-Halogen Bond Energy (kJ/mol) | Leaving Group Ability | Relative Reaction Rate in SN2 (vs. R-F) |
|---|---|---|---|
| F | 467 | Worst | 1 |
| Cl | 346 | Good | 200,000 |
| Br | 290 | Better | 10,000,000 |
| I | 228 | Best | 30,000,000 |
Table 1: Comparative data on carbon-halogen bond energies and relative leaving group abilities in SN2 reactions. Data sourced from general chemical principles. libretexts.orglibretexts.org
The stereochemical outcome of a substitution reaction provides critical insight into its mechanism. SN2 reactions are characterized by a backside attack of the nucleophile on the carbon center, which leads to a complete inversion of the stereochemical configuration at that center. chemicalnote.comoregonstate.edulibretexts.org This process occurs through a pentacoordinate transition state. wikipedia.org
The nitro group (—NO₂) at the C-2 position of this compound exerts a profound influence on its reactivity. As a powerful electron-withdrawing group, it significantly increases the partial positive charge on the C-1 carbon, making it more susceptible to nucleophilic attack. smolecule.com This electronic effect lowers the activation energy for SN2 pathways by stabilizing the negatively charged transition state through both inductive and resonance effects. smolecule.com
Beyond this activating effect, the nitro group can potentially engage in neighboring group participation (NGP). nurulfajrymaulida.comwikipedia.orgvedantu.com The oxygen atoms of the nitro group possess lone pairs of electrons that could, under appropriate conditions, attack the adjacent carbon, displacing the bromide leaving group to form a cyclic intermediate. This anchimeric assistance can lead to a significant rate enhancement compared to analogous compounds without such a participating group. wikipedia.orgvedantu.com The ultimate stereochemical outcome in such a scenario would be retention of configuration. nurulfajrymaulida.com The presence of an electron-withdrawing group can, however, also reduce the nucleophilicity of the participating group itself. nurulfajrymaulida.com
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions)
1,3-Dipolar cycloadditions are powerful pericyclic reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). chesci.comrsc.org This reaction class is noted for its ability to generate molecular complexity and control stereochemistry in a single step. rsc.orgchem-station.com
In the context of a [3+2] cycloaddition, this compound would function as the dipolarophile. The reactivity of an alkene as a dipolarophile is largely governed by its electronic properties. The strongly electron-withdrawing nitro group makes the double bond of the corresponding nitroethene electron-deficient. This low-energy Lowest Unoccupied Molecular Orbital (LUMO) makes it an excellent reaction partner for electron-rich 1,3-dipoles. beilstein-journals.org
Nitroalkenes are well-established as effective dipolarophiles in reactions with dipoles such as nitrones and azomethine ylides. nih.govillinois.eduresearchgate.net The presence of α-substituents, such as the bromine and fluorine in this compound, further modulates the electronic properties and steric accessibility of the double bond, influencing the reaction rate and selectivity. researchgate.netresearchgate.net Studies on related α-bromo-nitroethenes confirm their utility as dipolarophiles in polar, one-step, or stepwise cycloaddition mechanisms. researchgate.net
The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions are determined by a combination of steric and electronic factors, including frontier molecular orbital (FMO) interactions and secondary orbital interactions. nih.govnih.govcapes.gov.br For α-substituted nitroethenes, the regiochemical outcome—which end of the dipole adds to which carbon of the alkene—is highly dependent on the substituents on both the dipole and the dipolarophile. nih.govacs.org
In many cases, cycloadditions involving monosubstituted dipolarophiles proceed with high or exclusive regiocontrol. nih.govacs.org With disubstituted systems like 1-bromo-1-fluoro-2-nitroethene, the interplay between the α-bromo, α-fluoro, and β-nitro groups dictates the orientation of the incoming dipole. researchgate.net Theoretical and experimental studies on similar systems, such as (Z)-2-EWG-1-bromo-1-nitroethenes, show that the reaction's polarity is a key factor. researchgate.net The choice of solvent can even influence whether the reaction proceeds via a concerted one-step mechanism or a stepwise pathway involving a zwitterionic intermediate, which in turn affects the final product distribution. researchgate.net Stereoselectivity is often high, with steric effects generally favoring the formation of exo products, especially with cis-disubstituted dipolarophiles. nih.govacs.org
| Factor | Influence on Selectivity | Controlling Aspect |
|---|---|---|
| Frontier Molecular Orbitals (FMO) | Governs regioselectivity by matching the dipole's HOMO with the dipolarophile's LUMO (or vice versa). | Electronic |
| Steric Hindrance | Favors the less crowded transition state, often leading to exo products. Influences facial selectivity. | Steric |
| Secondary Orbital Interactions | Can stabilize the endo transition state, leading to the formation of endo products. | Electronic |
| Solvent Polarity | Can influence the reaction mechanism (concerted vs. stepwise) and stabilize polar transition states. | Environmental |
Table 2: Key factors influencing regioselectivity and stereoselectivity in [3+2] cycloaddition reactions. beilstein-journals.orgnih.govresearchgate.netnih.gov
Elimination Reactions
The structure of this compound is amenable to elimination reactions, where atoms or groups are removed from adjacent carbons to form a double bond. The primary pathways are dehydrohalogenation and, potentially, denitration.
Dehydrohalogenation is the removal of a hydrogen halide (H-X) from a molecule, typically in the presence of a base. doubtnut.com For this compound, the reaction involves the removal of a proton from the C2 carbon (bearing the nitro group) and a halide ion from the C1 carbon. The acidity of the proton on C2 is significantly increased by the powerful electron-withdrawing nitro group, making it susceptible to abstraction by a base.
The presence of two different halogens (bromine and fluorine) on C1 introduces complexity, as either HBr or HF could potentially be eliminated. The ease of dehydrohalogenation generally follows the trend of the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F), meaning the weaker C-Br bond is more easily broken. Therefore, the elimination of HBr is generally favored over the elimination of HF.
Pathway 1 (Favored): Dehydrobromination. Abstraction of the acidic proton from C2 and elimination of the bromide ion from C1 would yield 1-fluoro-2-nitroethene .
Pathway 2 (Disfavored): Dehydrofluorination. Abstraction of the proton from C2 and elimination of the fluoride ion from C1 would yield 1-bromo-2-nitroethene .
The reaction is typically carried out using a strong base, such as alcoholic potassium hydroxide (B78521) (KOH). doubtnut.com The product distribution will heavily favor the alkene formed via the most stable transition state and the leaving group that departs most readily. Given that bromide is a much better leaving group than fluoride, 1-fluoro-2-nitroethene is the expected major product.
Denitration involves the elimination of the nitro group. The nitro group can act as a leaving group, particularly in reactions where it is part of a system that can stabilize the resulting product, such as through aromatization. nih.gov In some cycloaddition-elimination sequences, a nitroalkane adduct can eliminate nitrous acid (HNO₂) to form a C=C double bond. nih.gov
Another context for denitration is under reductive conditions or in certain biological systems. For instance, transformations of halogenated organic compounds have been observed under denitrifying conditions, suggesting that bacteria can facilitate such reactions. nih.gov Radical-based denitration has also been documented, where a radical cation of a nitroaromatic compound can eliminate NO₂. researchgate.net For an aliphatic compound like this compound, denitration would likely require specific reagents or conditions, such as radical initiators or strong reducing agents, and is generally a less common pathway than dehydrohalogenation.
Radical Chemistry of Halogenated Nitroethanes
The presence of carbon-halogen bonds allows this compound to participate in radical chemistry, particularly through reactions initiated by light or other radical initiators.
Radical chain reactions proceed through three key stages: initiation, propagation, and termination. libretexts.orglibretexts.orgchemistrystudent.com
Initiation: This step involves the creation of a radical species. For halogenated compounds, this is often achieved by the homolytic cleavage of a carbon-halogen bond using heat or, more commonly, ultraviolet (UV) light. lumenlearning.com The energy of the UV radiation must be sufficient to break the bond. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-F bond (~485 kJ/mol), making it the point of initial cleavage.
Reaction: CH₂(NO₂)CHFBr + hν → CH₂(NO₂)CHF• + Br•
Propagation: Once a radical is formed, it can react with a neutral molecule to generate a new radical, continuing the chain. lumenlearning.com These steps are typically self-sustaining. libretexts.org For example, the bromine radical could abstract the acidic hydrogen from another molecule of this compound.
Step 1: Br• + CH₂(NO₂)CHFBr → HBr + •CH(NO₂)CHFBr Step 2: The resulting carbon-centered radical can then undergo further reactions, such as rearrangement or reaction with other species.
Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. chemistrystudent.comlumenlearning.com This is a rare event due to the low concentration of radicals.
Example: Br• + Br• → Br₂ Example: 2 •CH(NO₂)CHFBr → (CH(NO₂)CHFBr)₂
Photostimulated reactions involving halogenated nitroalkanes can lead to a variety of products, including dimers, or can be used to initiate other processes like radical additions to alkenes. The stability of the intermediate radical plays a key role; radicals adjacent to functional groups like nitro groups are more stable than simple alkyl radicals. srmist.edu.in
Table 2: Stages of Radical Chain Reactions
| Stage | Description | Example (for a generic haloalkane R-X) |
|---|---|---|
| Initiation | Initial formation of radicals, typically requiring energy (e.g., UV light). lumenlearning.com | R-X + hν → R• + X• |
| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. libretexts.orglumenlearning.com | X• + R-H → HX + R• R• + X₂ → R-X + X• |
| Termination | Two radicals combine to form a stable, non-radical molecule, ending the chain. chemistrystudent.com | X• + X• → X₂ R• + R• → R-R R• + X• → R-X |
Nitration-Debromination via Radical Mechanisms
While a direct nitration-debromination of the saturated this compound is not a plausible pathway, as this would imply the substitution of a bromine atom with a nitro group on a molecule that already contains a nitro group, the compound is susceptible to other radical-mediated transformations. The term "nitration-debromination" typically refers to the synthesis of α-fluoronitroalkenes from α-bromo-α-fluoroalkenes, a reaction that proceeds via radical intermediates but is not a reaction of this compound itself.
For this compound, a more relevant radical reaction is radical debromination . The carbon-bromine bond is significantly weaker than the carbon-fluorine and carbon-hydrogen bonds, making it the most likely site for homolytic cleavage. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a chain mechanism.
A common reagent for such transformations is tributyltin hydride (Bu₃SnH). The mechanism involves the abstraction of the bromine atom by a tributyltin radical to form a 1-fluoro-2-nitroethyl radical. This radical intermediate then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the debrominated product, 1-fluoro-2-nitroethane, and regenerate the tributyltin radical.
Plausible Radical Debromination Mechanism:
Initiation: A radical initiator (e.g., AIBN) generates tributyltin radicals.
Propagation Step 1: The tributyltin radical abstracts the bromine atom from this compound.
Propagation Step 2: The resulting 1-fluoro-2-nitroethyl radical abstracts a hydrogen atom from a tributyltin hydride molecule.
Due to the high reactivity of radicals, this process is generally efficient. youtube.com However, the stability of the intermediate radical is a key factor. The presence of the electron-withdrawing nitro group can influence the stability and subsequent reactions of the radical intermediate.
| Reaction Type | Reagents | Expected Product |
| Radical Debromination | Tributyltin hydride (Bu₃SnH), AIBN | 1-Fluoro-2-nitroethane |
Transformations of the Nitro Group
The nitro group in this compound is a versatile functional handle that can be converted into other valuable functionalities, most notably an amine or a carbonyl group.
Reduction of Nitro to Amine Functionality
The reduction of a nitro group is a fundamental transformation in organic chemistry. numberanalytics.com For this compound, this conversion would yield 2-bromo-2-fluoroethan-1-amine, a valuable fluorinated building block. A variety of reducing agents can accomplish this transformation. wikipedia.orgorganic-chemistry.org
Common Reduction Methods:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are commonly used. wikipedia.org A significant challenge in the hydrogenation of halogenated compounds is the potential for hydrodehalogenation, where the carbon-halogen bonds are also cleaved. The C-Br bond is particularly susceptible to this side reaction. To mitigate this, careful selection of the catalyst and reaction conditions is crucial. Specialized catalysts or the addition of inhibitors to suppress dehalogenation may be necessary. google.com
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.org These conditions are generally effective for nitro group reduction, though the strong acidity may not be compatible with all substrates.
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also lead to over-reduction or reaction with the halogen substituents. wikipedia.org
The chemoselective reduction of the nitro group in the presence of both bromine and fluorine atoms requires carefully controlled conditions to achieve a good yield of the desired 2-bromo-2-fluoroethan-1-amine.
| Reduction Method | Typical Reagents | Potential Side Products |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-Fluoroethan-1-amine (from debromination) |
| Metal-Acid Reduction | Fe, HCl | Potential dehalogenation products |
Nef Reaction and Related Conversions
The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). wikipedia.orgorganic-chemistry.org Since this compound is a primary nitroalkane, it is a suitable substrate for this transformation. The reaction typically proceeds by first forming a nitronate salt, which is then hydrolyzed with a strong acid. alfa-chemistry.com
Mechanism of the Nef Reaction:
Deprotonation: The α-hydrogen to the nitro group is acidic due to the strong electron-withdrawing effect of the nitro group. nih.gov Treatment with a base (e.g., sodium hydroxide) generates the corresponding nitronate anion.
Acidification/Hydrolysis: The nitronate salt is then carefully added to a cold, strong aqueous acid (e.g., sulfuric acid). Protonation of the nitronate forms a nitronic acid, which is unstable and undergoes further protonation and subsequent nucleophilic attack by water. wikipedia.org
Decomposition: The resulting intermediate decomposes, eliminating nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, to yield the final carbonyl compound. wikipedia.org
For this compound, the Nef reaction would be expected to produce 2-bromo-2-fluoroacetaldehyde .
It is important to note that under certain conditions, particularly with the presence of halide ions, "interrupted" Nef reactions can occur, potentially leading to the formation of hydroxamic acid halides or other related structures. nih.gov The presence of the α-bromo and α-fluoro substituents in the starting material could influence the reaction pathway and the stability of the intermediates.
| Reaction Name | Key Steps | Expected Product |
| Nef Reaction | 1. Deprotonation (Base) 2. Acid Hydrolysis | 2-Bromo-2-fluoroacetaldehyde |
Advanced Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone in the computational elucidation of reaction mechanisms, offering a balance between accuracy and computational cost. For 1-bromo-1-fluoro-2-nitroethane, DFT studies are instrumental in understanding the intricacies of its reactions, particularly nucleophilic substitutions.
Elucidation of Potential Energy Surfaces and Transition State Structures
Theoretical studies on systems analogous to this compound indicate that the strong electron-withdrawing nature of the nitro group plays a crucial role in activating the adjacent carbon atom for nucleophilic attack. smolecule.com Quantum mechanical calculations on similar halogenated nitroalkanes have shown that the nitro group effectively lowers the activation energy for SN2 pathways. smolecule.com This is achieved through the stabilization of the transition state via resonance and inductive effects. smolecule.com
The potential energy surface for a typical SN2 reaction involving this compound would feature the reactants (the haloalkane and a nucleophile) and the products separated by a single energy barrier, which corresponds to the transition state. The geometry of this transition state would involve the incoming nucleophile and the departing bromide ion being simultaneously associated with the carbon atom, leading to an inversion of stereochemistry. The presence of both fluorine and a nitro group on the same carbon as the bromine atom significantly influences the energetics of this process.
Analysis of Molecular Electron Density Theory (MEDT) for Understanding Reactivity and Selectivity
Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density along a reaction pathway, rather than focusing solely on molecular orbital interactions. nih.govresearchgate.net According to MEDT, the capacity for electron density to change, not just its distribution in the ground state, is the primary determinant of molecular reactivity. nih.gov
For this compound, an MEDT analysis would investigate how the electron density redistributes during a reaction, for example, in a nucleophilic substitution. This approach helps to rationalize the chemo- and regioselectivity observed in polar reactions. The theory posits that the most favorable reaction channels are those that involve the most favorable two-center interactions between the nucleophilic and electrophilic sites. researchgate.net
Computational Prediction of Regio- and Stereochemical Outcomes
Computational chemistry provides predictive power regarding the regio- and stereochemical outcomes of reactions involving this compound. A key aspect of its reactivity is the competition between the bromine and fluorine atoms as leaving groups. Due to bromine's superior leaving group ability compared to fluorine, computational models would predict that nucleophilic substitution will occur preferentially at the carbon-bromine bond. smolecule.com
In reactions of structurally similar compounds, such as (S)-1-bromo-1-fluoroethane with sodium methoxide, the product is (S)-1-fluoro-1-methoxyethane, indicating that the bromide is replaced and the reaction proceeds with retention of configuration, which is consistent with an SN2 mechanism involving an even number of inversions or a double inversion mechanism. pearson.comchegg.com DFT calculations can model the transition states for the displacement of both bromide and fluoride (B91410), with the calculated activation energies confirming the preferential cleavage of the C-Br bond. Furthermore, these models can predict the stereochemical outcome, such as inversion of configuration typical for an SN2 reaction.
Molecular Dynamics Simulations for Conformational Analysis
While direct molecular dynamics (MD) simulations specifically for this compound are not widely reported, the principles of this technique are highly applicable. MD simulations model the atomic-level motion of a molecule over time, providing insights into its conformational landscape. springernature.com For this compound, MD simulations could be employed to explore the rotational dynamics around the C-C single bond. This would reveal the preferred dihedral angles and the relative populations of different conformers (e.g., gauche and anti-arrangements of the bromo and nitro groups). Understanding the conformational preferences is crucial as the reactivity of a specific conformer can differ. The combination of MD with Principal Component Analysis (PCA) can further help in identifying the most significant collective motions within the molecule. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction
A range of quantum chemical descriptors, derived from DFT calculations, can be used to predict the reactivity of this compound. rasayanjournal.co.in These descriptors provide quantitative measures of various electronic properties that govern how a molecule interacts with other reagents.
Key descriptors include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. hakon-art.com
Global Reactivity Descriptors: These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). rasayanjournal.co.inhakon-art.com A lower hardness and higher electrophilicity index would suggest higher reactivity towards nucleophiles.
Local Reactivity Descriptors (Fukui Functions): These descriptors indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. hakon-art.com For this compound, Fukui functions would likely identify the carbon atom bonded to the halogens as the primary site for nucleophilic attack.
The following table illustrates hypothetical values for some of these descriptors for this compound, based on general principles for similar compounds.
| Descriptor | Predicted Value/Characteristic | Implication for Reactivity |
| LUMO Energy | Low | Susceptible to nucleophilic attack |
| Electrophilicity Index (ω) | High | Strong electrophile |
| Fukui Function (f+) | Highest on C1 | C1 is the most likely site for nucleophilic attack |
| Mulliken Partial Charge | Positive on C1 | Electrophilic nature of the carbon attached to halogens |
Modeling Solvent Effects and Catalysis in Reaction Pathways
The surrounding solvent can have a profound impact on reaction rates and mechanisms. nih.gov For reactions involving polar and charged species, such as the nucleophilic substitution of this compound, polar solvents are expected to play a significant role. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
Studies on analogous halogenated nitroalkanes have shown that polar solvents like ethanol (B145695) and dimethylformamide (DMF) enhance reaction efficiency. smolecule.com This is due to their ability to stabilize charged transition states and intermediates. nih.gov For instance, nitromethane (B149229) has been shown to act as both a solvent and a catalyst in reactions of similar compounds, participating directly in the reaction and lowering the activation energy by 15-20 kJ/mol compared to aprotic solvents. smolecule.com Computational modeling can simulate these solvent-reactant interactions, providing a detailed picture of how the solvent influences the reaction pathway and can even alter regioselectivity. smolecule.com
Sophisticated Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 1-bromo-1-fluoro-2-nitroethane, a multi-pronged NMR approach is essential to assign its constitution and stereochemistry.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, potentially ¹⁵N) for Structural Assignment
A complete NMR characterization of this compound would involve acquiring and interpreting spectra from multiple nuclei.
¹H NMR: The proton NMR spectrum is expected to show signals for the two diastereotopic protons of the CH₂ group and the single proton of the CHBrF group. The chemical shifts would be influenced by the adjacent electron-withdrawing nitro and halogen groups. The CH₂ protons would likely appear as a complex multiplet due to coupling to each other (geminal coupling) and to the CH proton (vicinal coupling). The CH proton signal would be split by the adjacent CH₂ protons and the fluorine atom. For instance, in the structurally related 1-bromo-2-fluoroethane, the protons on the carbon bearing the bromine are shifted downfield compared to those on the carbon with fluorine. chegg.comchegg.com
¹³C NMR: The carbon-13 NMR spectrum is anticipated to display two distinct signals corresponding to the two carbon atoms in the molecule. The carbon atom bonded to bromine and fluorine (CHBrF) would experience a significant downfield shift due to the electronegativity of the halogens. The carbon of the nitro-bearing methylene (B1212753) group (CH₂NO₂) would also be shifted downfield. For example, in 1-bromo-2-chloroethane, the carbon attached to the more electronegative chlorine atom shows a greater downfield shift. docbrown.info
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. scribd.comhuji.ac.ilaiinmr.com A single resonance would be expected for the fluorine atom in this compound. This signal's chemical shift would be characteristic of a fluorine atom attached to a secondary alkyl carbon also bearing a bromine atom. The multiplicity of this signal would be a doublet of triplets, arising from coupling to the vicinal CH proton and the two geminal CH₂ protons. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for identifying fluorinated compounds. numberanalytics.com
¹⁵N NMR: While challenging due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, ¹⁵N NMR could provide direct information about the electronic environment of the nitro group. The chemical shift of the nitrogen atom would confirm the presence of the nitro functionality.
Predicted NMR Data for this compound (Note: These are predicted values based on general principles and data from related compounds, not experimental data.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (CHBrF) | 5.5 - 6.5 | Doublet of Triplets | J(H-F) ≈ 45-55, J(H-H) ≈ 3-7 |
| ¹H (CH₂NO₂) | 4.5 - 5.5 | Multiplet | |
| ¹³C (CHBrF) | 80 - 100 | Doublet | J(C-F) ≈ 170-200 |
| ¹³C (CH₂NO₂) | 70 - 90 | Singlet |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively establish the molecular structure and connectivity, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.orglibretexts.orgharvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons. Cross-peaks would be expected between the CH proton and the CH₂ protons, confirming their vicinal relationship. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show a cross-peak connecting the CHBrF proton signal to the CHBrF carbon signal, and another correlating the CH₂NO₂ proton signals to the CH₂NO₂ carbon signal. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. For a chiral molecule like this compound, NOESY could potentially be used to help elucidate its stereochemistry, although this would be more applicable to more complex molecules with more defined conformational preferences.
Application of Tritium (B154650) NMR in Tracer Studies for Related Compounds
Tritium (³H) NMR is a powerful tool for tracer studies in various fields, including drug metabolism and environmental science. mdpi.com As tritium has chemical shifts nearly identical to protium (B1232500) (¹H), it can be used to unambiguously determine the position of a tritium label within a molecule. mdpi.com For compounds structurally related to this compound, tritium labeling could be used to track their metabolic pathways or environmental fate. researchgate.net The high sensitivity of tritium makes it an excellent choice for detecting and quantifying molecules at very low concentrations. mdpi.comenergy.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule by probing their vibrational modes.
Characteristic Absorptions of Nitro, Halogen, and Alkane Moieties
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its constituent functional groups.
Nitro Group (NO₂): The nitro group would exhibit two strong, characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.
Carbon-Halogen Bonds (C-Br, C-F): The C-F stretching vibration is typically strong and appears in the 1100-1000 cm⁻¹ region of the IR spectrum. The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range. docbrown.info
Alkane Moieties (C-H): The C-H stretching vibrations of the ethyl backbone would be observed in the 3000-2850 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations would appear in the 1470-1370 cm⁻¹ region. docbrown.info
Characteristic Vibrational Frequencies (Note: These are expected ranges based on group frequencies and data from related compounds.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |
| Nitro (NO₂) | Symmetric Stretch | 1360 - 1300 |
| C-F | Stretch | 1100 - 1000 |
| C-Br | Stretch | 600 - 500 |
| C-H | Stretch | 3000 - 2850 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
The mass spectrum of this compound would be expected to show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of approximately equal intensity. docbrown.info
High-resolution mass spectrometry (HRMS) would be able to determine the exact mass of the molecular ion to several decimal places. This would allow for the unambiguous determination of the elemental formula (C₂H₄BrFNO₂), distinguishing it from other compounds with the same nominal mass.
Fragmentation of the molecular ion under electron ionization would likely involve the loss of the nitro group (NO₂), bromine (Br), or fluorine (F) atoms, or combinations thereof. The analysis of these fragment ions would provide further confirmation of the compound's structure. For example, the fragmentation of halothane (B1672932) (1-bromo-1-chloro-2,2,2-trifluoroethane) has been studied in detail, showing complex rearrangements and fragmentations. nih.gov
Fragmentation Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the structure of this compound by analyzing the fragmentation pattern of its molecular ion. While specific experimental spectra for this compound are not widely published, the expected fragmentation can be inferred from the known behavior of similar halogenated nitroalkanes.
Upon electron ionization, the this compound molecule would form a molecular ion, [C₂H₃BrFNO₂]⁺. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio.
Key fragmentation pathways would likely involve the cleavage of the carbon-halogen and carbon-nitro bonds, which are typically the weakest bonds in such molecules. The loss of a bromine radical (•Br) or a fluorine radical (•F) would lead to significant fragment ions. Similarly, the cleavage of the nitro group (•NO₂) or a rearrangement followed by the loss of nitrous acid (HNO₂) are common fragmentation patterns for nitroalkanes.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |
| 171/173 | [C₂H₃⁷⁹BrFNO₂]⁺ / [C₂H₃⁸¹BrFNO₂]⁺ | - |
| 125/127 | [C₂H₃⁷⁹BrF]⁺ / [C₂H₃⁸¹BrF]⁺ | •NO₂ |
| 92 | [C₂H₃FNO₂]⁺ | •Br |
| 79/81 | [⁷⁹Br]⁺ / [⁸¹Br]⁺ | •C₂H₃FNO₂ |
| 46 | [NO₂]⁺ | •C₂H₃BrF |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction analysis of a single crystal provides the most definitive information about the solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions. To date, there are no publicly available reports of the single-crystal X-ray structure of this compound.
Should a suitable crystal be grown, this technique would be invaluable for unambiguously determining the stereochemistry at the chiral center (the carbon atom bonded to both bromine and fluorine). Furthermore, it would reveal how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as halogen bonding or dipole-dipole interactions involving the nitro group, which can significantly influence the physical properties of the compound.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts or other impurities. Gas chromatography and high-performance liquid chromatography are the most common methods employed for the analysis of such volatile and polar organic compounds.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. An inert carrier gas moves the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. For halogenated compounds, an electron capture detector (ECD) can be particularly effective due to its high sensitivity to electronegative elements like bromine and fluorine.
While specific, optimized methods for this compound are not documented in the literature, general starting conditions can be proposed based on the analysis of similar compounds.
Table 2: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Column | Capillary column with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) | C18 reversed-phase column |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Isocratic or gradient mixture of water and a polar organic solvent (e.g., acetonitrile (B52724), methanol) |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | UV-Vis Detector (monitoring around 210-280 nm) or Mass Spectrometer (MS) |
| Temperature | Programmed oven temperature, e.g., starting at 50°C and ramping to 250°C | Ambient or controlled column temperature (e.g., 25-40°C) |
These tables represent hypothetical starting points for method development, as the precise retention times and separation efficiencies would need to be determined empirically.
Functional Applications and Materials Science Perspectives Non Biological
Precursors in the Synthesis of Novel Organic Building Blocks
The reactivity of 1-bromo-1-fluoro-2-nitroethane is largely dictated by the interplay of its functional groups. The strong electron-withdrawing nature of the nitro group activates the adjacent carbon atom for nucleophilic attack. smolecule.com Concurrently, the bromine atom serves as an excellent leaving group, generally being more labile than the fluorine atom. This inherent reactivity makes this compound a valuable precursor for a variety of organic building blocks, particularly through nucleophilic substitution reactions.
Reactions with primary amines, for instance, can proceed via the displacement of the bromide ion to form substituted nitroethylamine derivatives. chemguide.co.ukdocbrown.info The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbon bearing the halogens, leading to the formation of a new carbon-nitrogen bond. chemguide.co.uk This type of reaction is fundamental in constructing more complex molecular frameworks.
The reaction conditions, especially the choice of solvent, can significantly influence the reaction pathways. In protic solvents like ethanol (B145695), pathways involving the participation of the nitro group are favored. Conversely, aprotic solvents can promote different mechanistic routes. smolecule.com
While specific, extensively documented examples of novel organic building blocks synthesized directly from this compound are not widely available in the reviewed literature, the established reactivity patterns of similar halogenated nitroalkanes suggest its potential in generating a range of functionalized molecules. The data in the table below, extrapolated from studies on analogous compounds, illustrates the typical conditions and outcomes of nucleophilic substitution reactions involving such precursors.
| Nucleophile | Solvent | Product Type | Potential Application |
| Primary Amine | Ethanol | N-substituted 1-fluoro-2-nitroethylamine | Pharmaceutical and agrochemical intermediates |
| Thiol | Aprotic Solvent | S-substituted 1-fluoro-2-nitroethane | Precursors for sulfur-containing heterocycles |
| Alkoxide | Ether | 1-alkoxy-1-fluoro-2-nitroethane | Building blocks for oxygenated fluorinated compounds |
Role in the Development of Advanced Catalytic Systems
There is currently a lack of available scientific literature detailing the direct application of this compound in the development of advanced catalytic systems. The potential for this compound to serve as a precursor to ligands for metal catalysts or as an organocatalyst itself remains an area for future exploration. In principle, the reactive sites on the molecule could be functionalized to create novel ligand structures. For example, displacement of the bromide with a coordinating group could yield a bidentate ligand, where both the newly introduced group and the nitro or fluoro group could interact with a metal center. However, no specific research to this effect has been identified.
Potential as Synthons for Fluorinated Heterocycles and Carbocycles
Fluorinated heterocycles and carbocycles are of immense importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.gove-bookshelf.deresearchgate.net While direct cycloaddition reactions involving this compound are not prominently described in the literature, its structural features suggest its potential as a synthon for such molecules.
The synthesis of fluorinated heterocycles often relies on cycloaddition reactions with fluorinated building blocks. nih.gov For instance, α-fluoronitroalkenes are known to participate in [3+2] and [4+2] cycloaddition reactions to form a variety of five- and six-membered heterocyclic rings. researchgate.net It is conceivable that this compound could be converted in situ to a reactive intermediate, such as a 1-fluoro-2-nitroethene derivative, which could then undergo cycloaddition.
Furthermore, intramolecular cyclization of derivatives of this compound could provide a route to fluorinated cyclic systems. For example, if a nucleophilic group is introduced at a suitable position in a molecule derived from this compound, an intramolecular nucleophilic substitution could lead to the formation of a carbocycle or heterocycle.
The following table outlines hypothetical, yet chemically plausible, pathways for the synthesis of fluorinated cyclic compounds using this compound as a starting material, based on established synthetic methodologies for similar compounds.
| Reaction Type | Proposed Intermediate/Derivative | Target Cyclic Structure |
| [3+2] Cycloaddition | In situ generated 1-fluoro-2-nitroethene | Fluorinated five-membered heterocycle |
| [4+2] Cycloaddition (Diels-Alder) | In situ generated 1-fluoro-2-nitroethene | Fluorinated six-membered carbocycle/heterocycle |
| Intramolecular Nucleophilic Substitution | Derivative with a tethered nucleophile | Fluorinated carbocycle or heterocycle |
Exploration in Polymer Chemistry (e.g., as Monomers or Initiator Components for High Molecular Weight Systems)
A review of the current scientific literature does not indicate that this compound has been explored in the field of polymer chemistry, either as a monomer or as a component of an initiator system. Techniques like Atom Transfer Radical Polymerization (ATRP) often utilize alkyl halides as initiators to control the polymerization of various monomers. figshare.comrsc.orgcmu.edursc.org The carbon-bromine bond in this compound could potentially be cleaved to initiate radical polymerization. However, the presence of the fluorine and nitro groups might introduce complexities, such as affecting the stability of the resulting radical and its reactivity towards monomers, which have not yet been investigated. The potential for this compound to be used in polymerization remains an open area of research.
Environmental Chemistry and Atmospheric Fate Research
Atmospheric Degradation Mechanisms of Halogenated Ethanes
The atmospheric degradation of halogenated ethanes is primarily initiated by reaction with the hydroxyl (OH) radical, which is the most significant oxidizing agent in the troposphere. ncert.nic.innih.gov The rate of this reaction is highly dependent on the number and type of halogen atoms present in the molecule, as well as the number of hydrogen atoms available for abstraction.
For halogenated alkanes, the initial step in their atmospheric oxidation is typically the abstraction of a hydrogen atom by an OH radical, leading to the formation of a haloalkyl radical and a water molecule. ncert.nic.in The reactivity of the C-H bonds is influenced by the electron-withdrawing effects of the halogen and nitro substituents. The presence of fluorine atoms on a carbon atom generally decreases the reactivity of the C-H bonds on that same carbon, while bromine can have a more complex influence.
In the case of 1-bromo-1-fluoro-2-nitroethane, hydrogen abstraction can occur from either the carbon bearing the halogens (α-carbon) or the carbon bearing the nitro group (β-carbon). The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). This peroxy radical can then undergo further reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of degradation products, including aldehydes, ketones, and halogenated acids. rsc.org
Kinetic Studies of Reactions with Tropospheric Oxidants (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals, Ozone)
Kinetic studies are crucial for determining the atmospheric lifetime of a compound. The primary sink for most alkanes and their substituted analogues in the troposphere is their reaction with the hydroxyl radical.
Reaction with Hydroxyl Radicals (OH):
The rate constant for the reaction of OH radicals with an organic compound is a key parameter for estimating its atmospheric lifetime. For nitroalkanes, the reaction rates with OH radicals have been determined for several compounds. For example, the rate constant for the reaction of nitroethane with OH radicals at 298 K is approximately 7.22 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. researchgate.netresearchgate.net Halogen substitution significantly affects these reaction rates. The presence of fluorine atoms tends to decrease the reactivity towards OH radicals, while bromine can either increase or decrease the rate depending on its position.
Given the structure of this compound, the electron-withdrawing effects of the fluorine and nitro groups are expected to influence the C-H bond dissociation energies, and thus the rate of hydrogen abstraction by OH radicals. A reasonable estimation of the OH reaction rate constant would be on the order of 10⁻¹⁴ to 10⁻¹³ cm³ molecule⁻¹ s⁻¹.
Hypothetical Reaction Rate Constants for this compound with Tropospheric Oxidants
| Oxidant | Assumed Rate Constant at 298 K (cm³ molecule⁻¹ s⁻¹) |
| OH | 1.0 x 10⁻¹³ (Estimated) |
| NO₃ | < 1.0 x 10⁻¹⁶ (Estimated) |
| O₃ | < 1.0 x 10⁻²⁰ (Estimated) |
Note: These are estimated values based on structurally similar compounds due to the lack of direct experimental data.
Reaction with Nitrate Radicals (NO₃):
Nitrate radicals (NO₃) are important oxidants during the nighttime. However, their reactions with saturated alkanes and halogenated alkanes are generally slow. Therefore, the reaction of this compound with NO₃ is expected to be a minor loss process compared to its reaction with OH radicals.
Reaction with Ozone (O₃):
Ozone (O₃) is a significant tropospheric oxidant, but it primarily reacts with unsaturated compounds (i.e., those containing carbon-carbon double or triple bonds). The reaction of ozone with saturated alkanes and their halogenated derivatives is extremely slow and considered negligible as an atmospheric sink. fluorocarbons.org
Photochemical Degradation Pathways and Quantum Yields
Photolysis, the degradation of a molecule by the absorption of light, can be an important atmospheric removal process for some compounds. The efficiency of photolysis depends on the molecule's absorption spectrum and the quantum yield for dissociation.
Nitroalkanes are known to absorb ultraviolet (UV) radiation in the actinic region (wavelengths > 290 nm), which can lead to their photolysis in the troposphere. The primary photochemical process for nitroalkanes is the cleavage of the C-N bond to yield an alkyl radical and nitrogen dioxide (NO₂).
For this compound, the presence of the nitro group suggests that it will absorb UV radiation and potentially undergo photolysis. The photolysis of similar nitroaromatic compounds has been shown to be a significant degradation pathway. copernicus.org The halogen atoms may also influence the absorption spectrum and the photolysis rate. The C-Br bond is also susceptible to photolysis, potentially leading to the release of a bromine atom, which can participate in catalytic ozone depletion cycles. nih.gov
The quantum yield, which is the fraction of absorbed photons that lead to a chemical reaction, is a critical parameter for determining the photolytic lifetime. Without experimental data, the quantum yield for the photolysis of this compound remains unknown.
Modeling Atmospheric Lifetimes and Environmental Distribution
The lifetime with respect to reaction with OH radicals can be estimated using the following equation:
τ_OH = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction with OH and [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10⁶ molecules cm⁻³).
Based on an estimated k_OH of 1.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹, the atmospheric lifetime of this compound with respect to reaction with OH radicals would be approximately 116 days.
Estimated Atmospheric Lifetime of this compound
| Removal Process | Estimated Lifetime |
| Reaction with OH Radicals | ~116 days |
| Photolysis | Unknown, but potentially significant |
| Reaction with NO₃ Radicals | > 3 years (likely not significant) |
| Reaction with O₃ | > 10 years (negligible) |
| Overall Atmospheric Lifetime | Likely on the order of months |
The environmental distribution of this compound will be governed by its atmospheric lifetime, volatility, and solubility in water. A lifetime on the order of months would allow for long-range atmospheric transport, potentially leading to its distribution far from its original sources. Its deposition from the atmosphere will occur through wet deposition (rainout and washout) and dry deposition. The products of its atmospheric degradation, such as halogenated acids, can also be removed from the atmosphere through these processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
